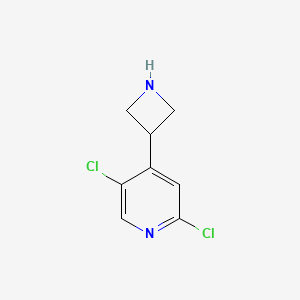
4-(Azetidin-3-yl)-2,5-dichloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yl)-2,5-dichloropyridine is a heterocyclic compound that features both an azetidine ring and a dichloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-2,5-dichloropyridine typically involves the formation of the azetidine ring followed by its attachment to the dichloropyridine moiety. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . Another approach is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available starting materials and environmentally friendly reagents. For example, the synthesis of quaternary heterocyclic intermediates can be achieved through green oxidation reactions in microchannel reactors .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-2,5-dichloropyridine can undergo various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the azetidine ring.
Substitution: Halogen atoms in the dichloropyridine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield oxetane derivatives, while substitution reactions can introduce various functional groups into the dichloropyridine moiety .
Scientific Research Applications
4-(Azetidin-3-yl)-2,5-dichloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)-2,5-dichloropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The dichloropyridine moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
4-(Azetidin-3-yl)-2,5-dichloropyridine can be compared with other similar compounds, such as:
4-(Azetidin-3-yl)benzonitrile hydrochloride: This compound features a benzonitrile moiety instead of a dichloropyridine moiety.
3-(Benzyloxy)azetidine hydrochloride: This compound has a benzyloxy group attached to the azetidine ring.
3-(3-Methoxyphenyl)azetidine hydrochloride: This compound contains a methoxyphenyl group attached to the azetidine ring.
The uniqueness of this compound lies in its dichloropyridine moiety, which imparts distinct chemical and biological properties compared to other azetidine derivatives.
Properties
Molecular Formula |
C8H8Cl2N2 |
|---|---|
Molecular Weight |
203.07 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-2,5-dichloropyridine |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-4-12-8(10)1-6(7)5-2-11-3-5/h1,4-5,11H,2-3H2 |
InChI Key |
JCIYVIZMIIJIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=NC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)






![1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)



![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)


